Fmoc-L-norvaline

Catalog No.
S726452
CAS No.
135112-28-6
M.F
C20H21NO4
M. Wt
339.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-norvaline

CAS Number

135112-28-6

Product Name

Fmoc-L-norvaline

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1

InChI Key

JBIJSEUVWWLFGV-SFHVURJKSA-N

SMILES

CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-L-norvaline;Fmoc-Nva-OH;135112-28-6;N-(9-Fluorenylmethyloxycarbonyl)-L-Norvaline;Fmoc-norvaline;AmbotzFAA1415;PubChem14961;KSC498G2J;47529_ALDRICH;SCHEMBL120255;47529_FLUKA;CTK3J8324;JBIJSEUVWWLFGV-SFHVURJKSA-N;MolPort-003-725-666;ZINC2530814;ANW-42014;CF-835;MFCD00155631;AKOS015910845;AM82599;EBD2206651;AJ-38514;AK-41343;KB-52104;DB-042270

Canonical SMILES

CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis:

  • Fmoc-L-norvaline is a valuable building block for the chemical synthesis of peptides using Solid-Phase Peptide Synthesis (SPPS) techniques.
  • The Fmoc group ensures the selective attachment of the desired amino acid to the growing peptide chain while protecting other functionalities.
  • L-norvaline itself possesses an additional methylene group in its structure compared to the standard amino acid L-valine. This can introduce conformational constraints and alter the biological properties of the resulting peptide.
  • Fmoc-L-norvaline allows for the incorporation of this non-natural amino acid into peptides, enabling researchers to study the impact of structural modifications on peptide function.

Studies on Protein-Protein Interactions:

  • Fmoc-L-norvaline can be used to generate peptide probes containing L-norvaline residues. These probes can be employed to investigate protein-protein interactions by disrupting specific binding interfaces.
  • By strategically positioning L-norvaline within the peptide sequence, researchers can gain insights into the critical residues involved in protein-protein binding.

Development of Therapeutic Agents:

  • The unique properties of Fmoc-L-norvaline can be exploited in the design of novel peptide-based therapeutics.
  • By incorporating L-norvaline into peptides, researchers can aim to improve stability, potency, or other desirable characteristics for therapeutic applications.

XLogP3

3.9

Wikipedia

Fmoc-L-Norvaline

Dates

Modify: 2023-08-15

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